Cas no 7372-93-2 (1,1'-sulfanediylbis(3-phenoxybenzene))
7372-93-2 structure
Product Name:1,1'-sulfanediylbis(3-phenoxybenzene)
Numero CAS:7372-93-2
MF:C24H18O2S
MW:370.463525295258
CID:1762905
PubChem ID:81841
Update Time:2025-04-21
1,1'-sulfanediylbis(3-phenoxybenzene) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Sulfanediylbis(3-phenoxybenzene)
- bis(m-phenoxyphenyl)sulfide
- Dithiomalonsaeuredimorpholid
- dimorpholinodithioacetylacetonate
- 1,3-Propanedithione, 1,3-dimorpholino-
- BRN 0241276
- 1,3-Dimorpholino-propan-1,3-dithion
- 4,4'-dithiomalonyl-bis-morpholine
- ST000551
- 1,3-di(morpholin-4-yl)propane-1,3-dithione
- Dimorpholinomalonodithioamide
- bis(morpholyl)dithiomalonamide
- NSC607164
- 1,3-Dimorpholino-1,3-propanedithione
- AC1Q7EHY
- TimTec1_000145
- AC1L4W9A
- Bis-(m-phenoxyphenyl)-sulfide
- 1,1'-Thiobis[3-phenoxybenzene]
- WUMVPPBLKRXNOS-UHFFFAOYSA-N
- DTXSID3064645
- Benzene, 1,1'-thiobis[3-phenoxy-
- 7372-93-2
- Benzene, 1,1'-thiobis(3-phenoxy-
- SCHEMBL3889251
- 1,1'-sulfanediylbis(3-phenoxybenzene)
-
- Inchi: 1S/C24H18O2S/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H
- Chiave InChI: WUMVPPBLKRXNOS-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=C(C=1)OC1C=CC=CC=1)C1C=CC=C(C=1)OC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 370.10284
- Massa monoisotopica: 370.10275099g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 379
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7
- Superficie polare topologica: 43.8Ų
Proprietà sperimentali
- PSA: 18.46
1,1'-sulfanediylbis(3-phenoxybenzene) Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
7372-93-2 (1,1'-sulfanediylbis(3-phenoxybenzene)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso